molecular formula C4ClF3O4S B14521733 2-Chloro-4,4-difluoro-3-oxocyclobut-1-en-1-yl sulfurofluoridate CAS No. 62344-65-4

2-Chloro-4,4-difluoro-3-oxocyclobut-1-en-1-yl sulfurofluoridate

Cat. No.: B14521733
CAS No.: 62344-65-4
M. Wt: 236.55 g/mol
InChI Key: KHNKWUSAORFLKX-UHFFFAOYSA-N
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Description

2-Chloro-4,4-difluoro-3-oxocyclobut-1-en-1-yl sulfurofluoridate is a chemical compound known for its unique structure and properties. It is characterized by the presence of chlorine, fluorine, and sulfur atoms within a cyclobutene ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,4-difluoro-3-oxocyclobut-1-en-1-yl sulfurofluoridate typically involves multiple steps, starting with the preparation of the cyclobutene ring followed by the introduction of chlorine, fluorine, and sulfur groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,4-difluoro-3-oxocyclobut-1-en-1-yl sulfurofluoridate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo-derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy or alkyl derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a variety of functionalized cyclobutene compounds.

Scientific Research Applications

2-Chloro-4,4-difluoro-3-oxocyclobut-1-en-1-yl sulfurofluoridate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Chloro-4,4-difluoro-3-oxocyclobut-1-en-1-yl sulfurofluoridate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,4-difluoro-3-oxocyclobut-1-en-1-yl sulfonate
  • 2-Chloro-4,4-difluoro-3-oxocyclobut-1-en-1-yl sulfate
  • 2-Chloro-4,4-difluoro-3-oxocyclobut-1-en-1-yl sulfonamide

Uniqueness

Compared to similar compounds, 2-Chloro-4,4-difluoro-3-oxocyclobut-1-en-1-yl sulfurofluoridate stands out due to its specific combination of chlorine, fluorine, and sulfur atoms within the cyclobutene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

62344-65-4

Molecular Formula

C4ClF3O4S

Molecular Weight

236.55 g/mol

IUPAC Name

1-chloro-3,3-difluoro-2-fluorosulfonyloxy-4-oxocyclobutene

InChI

InChI=1S/C4ClF3O4S/c5-1-2(9)4(6,7)3(1)12-13(8,10)11

InChI Key

KHNKWUSAORFLKX-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(C1=O)(F)F)OS(=O)(=O)F)Cl

Origin of Product

United States

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